3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one
Overview
Description
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group and the formation of the diazepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the diazepane ring can provide structural stability. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-2-one: Similar structure but with a different position of the bromine atom.
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)butan-1-one: Similar structure but with an extended carbon chain.
Uniqueness
The uniqueness of 3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-1-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O/c15-5-4-13(22)21-7-1-6-20(8-9-21)12-3-2-11(10-19-12)14(16,17)18/h2-3,10H,1,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMPBFLWPRCFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCBr)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381444 | |
Record name | 3-bromo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-90-5 | |
Record name | 3-bromo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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